(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide (Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
Brand Name: Vulcanchem
CAS No.: 901270-35-7
VCID: VC11875349
InChI: InChI=1S/C26H21NO8/c1-30-20-5-3-4-15(26(20)31-2)10-23-25(29)18-8-7-17(12-21(18)35-23)32-13-24(28)27-16-6-9-19-22(11-16)34-14-33-19/h3-12H,13-14H2,1-2H3,(H,27,28)/b23-10-
SMILES: COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCO5
Molecular Formula: C26H21NO8
Molecular Weight: 475.4 g/mol

(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

CAS No.: 901270-35-7

Cat. No.: VC11875349

Molecular Formula: C26H21NO8

Molecular Weight: 475.4 g/mol

* For research use only. Not for human or veterinary use.

(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide - 901270-35-7

Specification

CAS No. 901270-35-7
Molecular Formula C26H21NO8
Molecular Weight 475.4 g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide
Standard InChI InChI=1S/C26H21NO8/c1-30-20-5-3-4-15(26(20)31-2)10-23-25(29)18-8-7-17(12-21(18)35-23)32-13-24(28)27-16-6-9-19-22(11-16)34-14-33-19/h3-12H,13-14H2,1-2H3,(H,27,28)/b23-10-
Standard InChI Key POYMHUVGACFHBX-RMORIDSASA-N
Isomeric SMILES COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCO5
SMILES COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCO5
Canonical SMILES COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCO5

Introduction

Structural Characteristics and Molecular Properties

Core Scaffold and Functional Groups

The compound integrates three primary structural components:

  • Benzodioxole moiety: A fused bicyclic system (1,3-benzodioxole) linked to the acetamide nitrogen.

  • Benzofuran core: A 2,3-dihydrobenzofuran derivative with a 3-oxo group, providing a ketone functionality.

  • 2,3-Dimethoxybenzylidene substituent: A Z-configured benzylidene group at the C2 position of the benzofuran ring, contributing to stereochemical complexity .

Molecular Formula and Physicochemical Data

PropertyValueSource
CAS Number901270-35-7
Molecular FormulaC₂₆H₂₁NO₈
Molecular Weight475.4 g/mol
IUPAC NameN-(1,3-Benzodioxol-5-yl)-2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide
SolubilityLikely lipophilic due to aromatic and methoxy groups

The presence of methoxy groups and the benzodioxole system enhances membrane permeability, a critical factor in drug bioavailability .

Synthetic Pathways and Methodologies

Key Synthetic Routes

Synthesis typically involves multi-step protocols:

  • Benzofuran formation: Condensation of 2,3-dihydroxybenzoic acid derivatives with aldehydes under acidic conditions to form the 3-oxo-2,3-dihydrobenzofuran core .

  • Benzylidene introduction: Reaction with 2,3-dimethoxybenzaldehyde in the presence of catalysts (e.g., P₂O₅) to establish the Z-configured benzylidene group .

  • Acetamide coupling: Amidation of the carboxylic acid intermediate with 1,3-benzodioxol-5-amine using coupling agents like EDC/HOBt .

Optimization Challenges

  • Stereoselectivity: Achieving the Z-configuration requires controlled reaction conditions (e.g., low temperature, specific solvents) .

  • Yield improvements: Reported yields range from 20–40%, necessitating purification via column chromatography .

Pharmacological Activities and Mechanisms

Anti-Inflammatory Activity

In COX inhibition assays, analogs of this compound demonstrated IC₅₀ values of 0.725–33.7 µM against COX-1 and COX-2, with selectivity ratios (COX-2/COX-1) up to 4.6-fold higher than ketoprofen . The 2,3-dimethoxybenzylidene group enhances binding to COX-2’s hydrophobic pocket, as inferred from docking studies .

Antioxidant Properties

In DPPH radical scavenging assays, benzodioxole derivatives showed moderate activity (EC₅₀: 50–200 µM), attributed to the electron-donating methoxy groups .

Analytical Characterization Techniques

Spectroscopic Methods

TechniqueKey FindingsSource
¹H NMR- Aromatic protons at δ 6.8–7.2 ppm
- Methoxy signals at δ 3.8–3.9 ppm
13C NMR- Carbonyl (C=O) at δ 170–195 ppm
HRMS[M+H]⁺ observed at m/z 476.1442

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey ModificationsActivity Insights
VC11875349Benzo[d]thiazole replacementEnhanced BCR-ABL1 inhibition (IC₅₀: 0.98 µM)
STL532196Glutamic acid conjugateImproved aqueous solubility
901270-35-7Halogen substituentsIncreased COX-2 selectivity

Structure-Activity Relationships (SAR)

  • Methoxy groups: Critical for COX-2 affinity; removal reduces activity by 5-fold .

  • Benzodioxole vs. benzofuran: Benzodioxole enhances metabolic stability compared to benzofuran derivatives .

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